7-Ornithine-tyrocidine A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Ornithine-tyrocidine A is a cyclic decapeptide antibiotic produced by the bacterium Brevibacillus brevis. It is part of the tyrocidine family, which is known for its potent antimicrobial properties. This compound is particularly notable for its ability to disrupt bacterial cell membranes, making it a valuable tool in the fight against various bacterial infections .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Ornithine-tyrocidine A involves non-ribosomal peptide synthetases (NRPSs), which are large, modular enzymes that assemble the peptide in a stepwise fashion. The process begins with the activation of amino acids by adenylation, followed by their transfer to a peptidyl carrier protein (PCP) domain. The amino acids are then condensed into a growing peptide chain, which is eventually cyclized to form the final product .
Industrial Production Methods: Industrial production of this compound typically involves fermentation processes using Brevibacillus brevis. The bacteria are cultured in nutrient-rich media, and the production of the peptide is induced during the late logarithmic growth phase. The peptide is then extracted and purified using techniques such as ultra-performance liquid chromatography (UPLC) and mass spectrometry .
Chemical Reactions Analysis
Types of Reactions: 7-Ornithine-tyrocidine A undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the peptide to enhance its stability, activity, and specificity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄) are used to introduce oxygen-containing functional groups.
Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are employed to reduce specific functional groups.
Substitution: Substitution reactions often involve nucleophilic reagents such as amines and thiols to replace specific atoms or groups within the peptide
Major Products: The major products formed from these reactions include various derivatives of this compound with enhanced antimicrobial properties and stability .
Scientific Research Applications
7-Ornithine-tyrocidine A has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying peptide synthesis and cyclization mechanisms.
Biology: The compound is employed in research on bacterial cell membrane disruption
Properties
CAS No. |
79774-99-5 |
---|---|
Molecular Formula |
C62H90Cl2N14O13 |
Molecular Weight |
1310.4 g/mol |
IUPAC Name |
(2S)-N-[(2S)-1-[[(2S)-1-[[(Z,2S)-5-amino-1-[[(2S)-1-[[(2R)-1-[(2S)-2-[[(2S)-1-[[(2S)-5-amino-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-phenylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopent-3-en-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]pentanediamide;dihydrochloride |
InChI |
InChI=1S/C62H88N14O13.2ClH/c1-36(2)30-46(58(85)74-49(33-39-16-9-6-10-17-39)62(89)76-29-13-20-50(76)60(87)73-47(31-38-14-7-5-8-15-38)57(84)68-41(35-77)18-11-27-63)71-55(82)44(19-12-28-64)70-61(88)53(37(3)4)75-59(86)48(32-40-21-23-42(78)24-22-40)72-56(83)45(25-26-51(66)79)69-54(81)43(65)34-52(67)80;;/h5-10,12,14-17,19,21-24,35-37,41,43-50,53,78H,11,13,18,20,25-34,63-65H2,1-4H3,(H2,66,79)(H2,67,80)(H,68,84)(H,69,81)(H,70,88)(H,71,82)(H,72,83)(H,73,87)(H,74,85)(H,75,86);2*1H/b19-12-;;/t41-,43-,44-,45-,46-,47-,48-,49+,50-,53-;;/m0../s1 |
InChI Key |
BJGZPJZVPXZFGE-DHNREBSVSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@H](CC1=CC=CC=C1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CCCN)C=O)NC(=O)[C@H](/C=C\CN)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(=O)N)N.Cl.Cl |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CCCN)C=O)NC(=O)C(C=CCN)NC(=O)C(C(C)C)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)N)N.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.